molecular formula C9H9N3 B8630707 2-(3-methyl-1H-pyrazol-1-yl)pyridine

2-(3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B8630707
M. Wt: 159.19 g/mol
InChI Key: IFUCYZDWJZBOPB-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features a methyl group at the third position and a pyridyl group at the first position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-methyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-methyl-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(3-methyl-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridyl groups enhances its reactivity and allows for diverse applications in various fields .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3

InChI Key

IFUCYZDWJZBOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3E)-4-(dimethylamino)but-3-en-2-one (255 mg, 2.25 mmol) and 2-hydrazinopyridine (369 mg, 3.38 mmol) were added to ethanol (3 ml). The reaction mixture was heated to 150° C. in the Biotage Initiator Series microwave reactor. After 30 minutes, the reaction mixture was cooled and concentrated. The residue was purified by column chromatography on silica gel, (ethyl acetate/isohexane gradient) to afford 2-(3-methyl-1H-pyrazol-1-yl)pyridine (faster eluting isomer) and 2-(5-methyl-1H-pyrazol-1-yl)pyridine (slower eluting isomer).
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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